4''-(p-Fluorobenzyl)tylosin A is a derivative of tylosin, a macrolide antibiotic produced by the bacterium Streptomyces fradiae. This compound is notable for its potential applications in both veterinary and human medicine due to its antimicrobial properties. The addition of the p-fluorobenzyl group enhances its pharmacological profile, making it an interesting subject for further research and development.
Tylosin A is naturally sourced from Streptomyces fradiae, a soil-dwelling actinobacterium. The specific derivative, 4''-(p-Fluorobenzyl)tylosin A, is synthesized through chemical modifications of the parent compound to improve its efficacy and reduce potential side effects.
4''-(p-Fluorobenzyl)tylosin A falls under the category of macrolide antibiotics. It is classified based on its structure, which includes a large macrocyclic lactone ring that is characteristic of this class of antibiotics. Its chemical structure allows it to inhibit bacterial protein synthesis.
The synthesis of 4''-(p-Fluorobenzyl)tylosin A typically involves several steps, including:
The synthetic pathway often involves:
The molecular formula for 4''-(p-Fluorobenzyl)tylosin A can be represented as . The structure includes:
4''-(p-Fluorobenzyl)tylosin A can undergo various chemical reactions typical for macrolide antibiotics, including:
These reactions are crucial for developing derivatives with enhanced properties or reduced toxicity. Reaction conditions such as temperature, pH, and solvent choice are optimized for each specific modification.
The mechanism of action of 4''-(p-Fluorobenzyl)tylosin A primarily involves:
Studies indicate that modifications like the p-fluorobenzyl group can enhance binding affinity to ribosomal sites compared to unmodified tylosin .
4''-(p-Fluorobenzyl)tylosin A has several applications:
Tylosin A, a 16-membered macrolide antibiotic first isolated from Streptomyces fradiae in the 1960s, served as the foundation for derivative development due to its activity against Gram-positive bacteria and mycoplasmas [7]. Early efforts focused on overcoming its pharmacokinetic limitations, such as poor oral absorption and rapid excretion. Semisynthetic modifications targeted the C-23 position (mycinose sugar) and the C-3/C-2' hydroxyl groups to enhance stability and bioactivity. The discovery of 23-demycinosyltylosin (a biosynthetic intermediate) enabled further functionalization, leading to derivatives like 4''-(p-fluorobenzyl)tylosin A [7]. This derivative emerged from systematic structure-activity relationship (SAR) studies exploring substitutions on the mycarose sugar (C-4'') to improve antibacterial potency.
The core structure of tylosin A comprises a macrolactone ring, mycarose, mycinose, and mycaminose sugars. Key modifications at C-4'' leverage:
Table 1: Key Structural Modifications in Tylosin Derivatives
Derivative | Modification Site | Chemical Group | Biological Impact |
---|---|---|---|
Tylosin A | N/A | Native structure | Moderate Gram-positive activity |
23-Demycinosyltylosin | C-23 | H (vs. mycinose) | Improved synthetic flexibility |
4''-(p-Fluorobenzyl)tylosin A | C-4'' (mycarose) | p-Fluorobenzyl | Enhanced ribosomal binding & stability |
Macrolide resistance primarily arises through:
4''-(p-Fluorobenzyl)tylosin A counters resistance via:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0